molecular formula C20H16BrN3O4S2 B14174557 Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-

Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-

Cat. No.: B14174557
M. Wt: 506.4 g/mol
InChI Key: DVQKXHRPUHDNDU-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a bromine atom, and a pyrrolo[2,3-b]pyridine moiety

Preparation Methods

The synthesis of Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Bromine Atom: Bromination reactions are carried out using brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.

Chemical Reactions Analysis

Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide and pyrrolo[2,3-b]pyridine moieties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- can be compared with other similar compounds, such as:

    Benzenesulfonamide Derivatives: Compounds with different substituents on the benzenesulfonamide group.

    Pyrrolo[2,3-b]pyridine Derivatives: Compounds with variations in the pyrrolo[2,3-b]pyridine core.

    Brominated Aromatic Compounds: Compounds with bromine atoms on different aromatic systems.

The uniqueness of Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H16BrN3O4S2

Molecular Weight

506.4 g/mol

IUPAC Name

3-[4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H16BrN3O4S2/c1-13-5-7-15(8-6-13)30(27,28)24-19(12-17-18(21)9-10-23-20(17)24)14-3-2-4-16(11-14)29(22,25)26/h2-12H,1H3,(H2,22,25,26)

InChI Key

DVQKXHRPUHDNDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC(=CC=C4)S(=O)(=O)N

Origin of Product

United States

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